Cas no 1004458-53-0 ({[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate)

Technical Introduction: {[(3-Methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is a specialized organic compound featuring a thiophene-2-carboxylate ester core linked to a (3-methoxyphenyl)methyl carbamoyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical or agrochemical synthesis, particularly as an intermediate for bioactive molecules. The presence of both electron-rich (methoxy) and heterocyclic (thiophene) groups enhances its versatility in cross-coupling reactions or as a scaffold for further functionalization. Its well-defined molecular architecture ensures consistent performance in targeted applications, such as enzyme inhibition or ligand design. The compound’s stability under standard conditions and compatibility with common organic solvents further support its use in controlled synthetic processes.
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate structure
1004458-53-0 structure
Product name:{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
CAS No:1004458-53-0
MF:C15H15NO4S
MW:305.34890294075
CID:5320058

{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-((3-methoxybenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
    • 2-[(3-methoxybenzyl)amino]-2-oxoethyl thiophene-2-carboxylate
    • [2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
    • STL194796
    • {[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
    • Inchi: 1S/C15H15NO4S/c1-19-12-5-2-4-11(8-12)9-16-14(17)10-20-15(18)13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,17)
    • InChI Key: GSUWLRIPKXXTKW-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(=O)OCC(NCC1C=CC=C(C=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 364
  • XLogP3: 2.6
  • Topological Polar Surface Area: 92.9

{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-3568-75mg
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
75mg
$208.0 2023-09-07
Life Chemicals
F6609-3568-20μmol
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-3568-4mg
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
4mg
$66.0 2023-09-07
Life Chemicals
F6609-3568-5μmol
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-3568-50mg
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
50mg
$160.0 2023-09-07
Life Chemicals
F6609-3568-25mg
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
25mg
$109.0 2023-09-07
Life Chemicals
F6609-3568-3mg
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
3mg
$63.0 2023-09-07
Life Chemicals
F6609-3568-20mg
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
20mg
$99.0 2023-09-07
Life Chemicals
F6609-3568-10μmol
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-3568-100mg
{[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
1004458-53-0
100mg
$248.0 2023-09-07

Additional information on {[(3-methoxyphenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate

Introduction to [(3-methoxyphenyl)methyl]carbamoyl)methyl thiophene-2-carboxylate (CAS No. 1004458-53-0)

Compound with the chemical name [(3-methoxyphenyl)methyl]carbamoyl)methyl thiophene-2-carboxylate (CAS No. 1004458-53-0) is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate structural framework, combines a thiophene core with functional groups that exhibit potential biological activity. The presence of a 3-methoxyphenyl moiety and a carbamoyl group appended to a methyl thiophene-2-carboxylate backbone suggests a rich chemical space for interaction with biological targets.

The structural design of this compound places it in a class of molecules that are often explored for their pharmacological properties. The thiophene ring, a common heterocyclic structure in medicinal chemistry, is known for its ability to modulate various biological pathways due to its aromatic stability and electronic properties. In particular, the methyl thiophene-2-carboxylate moiety introduces a carboxylic acid functionality, which can participate in hydrogen bonding and salt formation, enhancing solubility and bioavailability. The carbamoyl group further extends the molecular complexity, providing additional sites for interaction with biological receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The compound in question aligns well with this trend, as it incorporates elements that are frequently associated with bioactive molecules. For instance, the 3-methoxyphenyl group is known to influence electronic distribution and metabolic stability, making it a valuable component in drug design. This feature has been exploited in various drug candidates targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.

The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in drug discovery. The synthesis of [(3-methoxyphenyl)methyl]carbamoyl)methyl thiophene-2-carboxylate exemplifies the meticulous approach taken to design molecules that can interact selectively with biological targets. Advanced computational methods and high-throughput screening have enabled researchers to identify promising candidates like this one, which can then be optimized for improved efficacy and safety.

One of the key aspects of this compound's potential application lies in its ability to modulate enzyme activity. Thiophene derivatives have been shown to interact with enzymes such as cytochrome P450s, which play crucial roles in drug metabolism. The presence of the carbamoyl group may also facilitate interactions with other enzyme families, such as kinases and phosphodiesterases, which are central to many signaling pathways involved in disease processes.

The development of new synthetic methodologies has also contributed to the growing interest in thiophene-based compounds. Techniques such as palladium-catalyzed cross-coupling reactions have made it possible to construct complex molecular frameworks efficiently. These advances have allowed chemists to explore novel derivatives of thiophene-2-carboxylate, including those with functional groups like carbamoyl and methoxyphenyl moieties.

In addition to its pharmacological potential, [(3-methoxyphenyl)methyl]carbamoyl)methyl thiophene-2-carboxylate may find applications in materials science and agrochemicals. The unique electronic properties of thiophene rings make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics. Furthermore, the structural features of this compound could be leveraged to develop new pesticides or herbicides that target specific biological pathways in plants or pests.

The study of this compound also contributes to our understanding of molecular recognition processes at the atomic level. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its three-dimensional structure and understanding how it interacts with biological targets. These insights are crucial for designing next-generation drugs that are more effective and have fewer side effects.

The future directions for research on [(3-methoxyphenyl)methyl]carbamoyl)methyl thiophene-2-carboxylate include exploring its derivatives and analogs to identify more potent bioactive molecules. Additionally, investigating its mechanism of action will provide valuable insights into how it interacts with biological systems at the molecular level. This knowledge can be used to guide the development of new therapeutic strategies targeting various diseases.

In conclusion, [(3-methoxyphenyl)methyl]carbamoyl)methyl thiophene-2-carboxylate (CAS No. 1004458-53-0) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into drug discovery and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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